[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate
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Overview
Description
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Acetylation: Introduction of acetyl groups to the precursor molecules.
Thioether Formation: Incorporation of ethylsulfanyl groups through nucleophilic substitution reactions.
Amidation: Formation of the acetamido group via reaction with acetic anhydride or acetyl chloride.
Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. Key considerations include the selection of appropriate reactors, purification techniques, and waste management practices .
Chemical Reactions Analysis
Types of Reactions
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: undergoes various chemical reactions, including:
Oxidation: Conversion of thioether groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of acetyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where acetyl groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Transduction Modulation: Affecting cellular signaling pathways, which can alter cellular functions and responses
Comparison with Similar Compounds
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: can be compared with other similar compounds, such as:
[6-Acetamido-3,4,5-triacetyloxy-1,1-bis(ethylsulfanyl)hexan-2-yl] acetate: Similar structure but different positional isomers.
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(methylsulfanyl)hexan-2-yl] acetate: Methylsulfanyl groups instead of ethylsulfanyl groups.
These comparisons highlight the unique structural features and potential functional differences of This compound .
Properties
CAS No. |
4768-53-0 |
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Molecular Formula |
C20H33NO9S2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[1-acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate |
InChI |
InChI=1S/C20H33NO9S2/c1-8-31-20(32-9-2)19(30-15(7)26)18(29-14(6)25)17(28-13(5)24)16(27-12(4)23)10-21-11(3)22/h16-20H,8-10H2,1-7H3,(H,21,22) |
InChI Key |
BPVRZXPLTAKTTE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(C(C(C(CNC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)SCC |
Origin of Product |
United States |
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